molecular formula C13H8Cl2F2N2O B10964981 1-(3,4-Dichlorophenyl)-3-(3,4-difluorophenyl)urea

1-(3,4-Dichlorophenyl)-3-(3,4-difluorophenyl)urea

Cat. No.: B10964981
M. Wt: 317.11 g/mol
InChI Key: GZWUMNRTFYVRDT-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(3,4-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of both dichloro and difluoro phenyl groups in the molecule suggests potential unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(3,4-difluorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with 3,4-difluoroisocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(3,4-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3,4-difluorophenyl)urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of dichloro and difluoro groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-phenylurea
  • 1-(3,4-Difluorophenyl)-3-phenylurea
  • 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea

Uniqueness

1-(3,4-Dichlorophenyl)-3-(3,4-difluorophenyl)urea is unique due to the presence of both dichloro and difluoro substituents on the phenyl rings. This combination may impart distinct chemical and biological properties compared to other similar compounds. The specific arrangement of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C13H8Cl2F2N2O

Molecular Weight

317.11 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3,4-difluorophenyl)urea

InChI

InChI=1S/C13H8Cl2F2N2O/c14-9-3-1-7(5-10(9)15)18-13(20)19-8-2-4-11(16)12(17)6-8/h1-6H,(H2,18,19,20)

InChI Key

GZWUMNRTFYVRDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)F)F

Origin of Product

United States

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